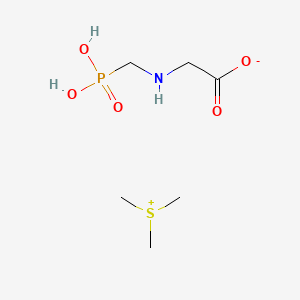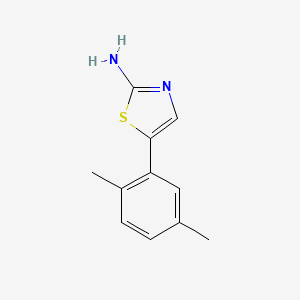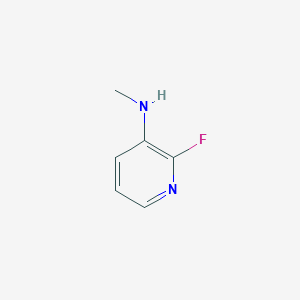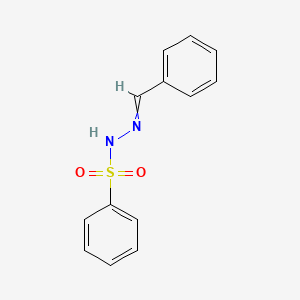
Glyphosate-trimesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyphosate-trimesium, also known as trimethylsulfonium glyphosate, is a derivative of glyphosate, a widely used non-selective herbicide. This compound is primarily utilized for broad-spectrum weed control in various agricultural, utility, and industrial settings. This compound is effective against annual and perennial weeds, broad-leaved weeds, and grasses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glyphosate-trimesium involves the reaction of glyphosate with trimethylsulfonium chloride. The process typically requires an aqueous medium and is conducted under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glyphosate} + \text{Trimethylsulfonium chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: Glyphosate-trimesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aminomethylphosphonic acid and glyoxylate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions are often employed.
Major Products Formed:
Oxidation: Aminomethylphosphonic acid and glyoxylate.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Glyphosate-trimesium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and microbial communities.
Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the development of herbicide formulations and weed management strategies .
作用机制
Glyphosate-trimesium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the accumulation of shikimate and depletion of essential amino acids, ultimately causing plant death .
相似化合物的比较
Glyphosate: The parent compound, widely used as a non-selective herbicide.
Glufosinate: Another broad-spectrum herbicide with a different mode of action.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
Uniqueness: Glyphosate-trimesium is unique due to its enhanced solubility and efficacy compared to glyphosate. The presence of the trimethylsulfonium group improves its uptake and translocation within plants, making it a more effective herbicide .
属性
CAS 编号 |
87090-28-6 |
|---|---|
分子式 |
C6H16NO5PS |
分子量 |
245.24 g/mol |
IUPAC 名称 |
2-(phosphonomethylamino)acetate;trimethylsulfanium |
InChI |
InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |
InChI 键 |
RUCAXVJJQQJZGU-UHFFFAOYSA-M |
规范 SMILES |
C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)


![Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)

![3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B11727242.png)
![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)


![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)



